An In-depth Technical Guide to Erythrulose: Chemical Structure and Properties
An In-depth Technical Guide to Erythrulose: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrulose is a natural ketotetrose sugar that has garnered significant interest in the cosmetic and dermatological fields, primarily for its application as a self-tanning agent.[1][2] Unlike its more common counterpart, dihydroxyacetone (DHA), erythrulose is reported to produce a more gradual, longer-lasting, and natural-looking tan.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, analysis, and mechanism of action of erythrulose, with a focus on data and methodologies relevant to researchers and formulation scientists.
Chemical Structure and Nomenclature
Erythrulose, a tetrose carbohydrate, possesses a ketone functional group, classifying it as a ketose.[1] It exists as two enantiomers, D-Erythrulose and L-Erythrulose, with the D-isomer being the most common.[1]
Systematic IUPAC Name: (3R)-1,3,4-Trihydroxybutan-2-one (for D-Erythrulose)[1]
Common Names: Erythrulose, D-Erythrulose, Glycerotetrulose[1][3]
Chemical Formula: C₄H₈O₄[1]
Molar Mass: 120.104 g/mol [1][3]
Physicochemical Properties
A summary of the key physicochemical properties of erythrulose is presented in the table below. These properties are crucial for formulation development, stability testing, and analytical method development.
| Property | Value | References |
| Appearance | Clear, colorless to pale yellowish, highly viscous liquid or syrup | [1][3][4] |
| Solubility | Soluble in water and alcohol solvents. Insoluble in oil. | [3][5] |
| Boiling Point | 144.07 °C (rough estimate) | [6] |
| pKa | 12.00 ± 0.20 (Predicted) | [6] |
| Density | 1.39 - 1.420 g/cm³ | [5][6] |
| Stability | Stable at a pH range of 2.0-5.0. Unstable at pH > 5.5. Avoid temperatures above 40°C for prolonged periods. | [4] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and quantification of erythrulose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts for Erythrulose (D₂O)
| Proton | Chemical Shift (ppm) | Multiplicity |
| H1, H1' | ~4.5 | s |
| H3 | ~4.3 | t |
| H4, H4' | ~3.7 | d |
Table 3: Predicted ¹³C NMR Chemical Shifts for Erythrulose (D₂O)
| Carbon | Chemical Shift (ppm) |
| C1 | ~65 |
| C2 | ~210 |
| C3 | ~72 |
| C4 | ~63 |
Infrared (IR) Spectroscopy
The IR spectrum of erythrulose is characterized by the presence of hydroxyl and carbonyl functional groups.
Table 4: Characteristic IR Absorption Bands for Erythrulose
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3600-3200 (broad) | O-H | Stretching |
| 2950-2850 | C-H | Stretching |
| ~1725 | C=O | Stretching |
| 1300-1000 | C-O | Stretching |
UV-Vis Spectroscopy
Erythrulose exhibits a characteristic absorption maximum in the ultraviolet region, which is useful for its quantification.
Table 5: UV-Vis Absorption Data for Erythrulose
| Solvent | λmax (nm) |
| Water | ~277 |
Experimental Protocols
Synthesis of Erythrulose
Erythrulose can be synthesized through both biotechnological and chemical methods.
1. Fermentation by Gluconobacter
A common industrial method for producing erythrulose is through the aerobic fermentation of meso-erythritol by strains of Gluconobacter bacteria.[1][4]
Experimental Workflow: Fermentative Production of Erythrulose
2. Aldol Condensation
A chemical synthesis route involves the aldol condensation of dihydroxyacetone (DHA) and formaldehyde.[6]
Detailed Methodology: Aldol Condensation Synthesis
-
Reaction Setup: In a glass reactor equipped with a magnetic stirrer and a reflux condenser, add a 7.5 M formaldehyde solution (1.35 mL), dihydroxyacetone (45 mg, 0.5 mmol), and purified water (100 mL).[6]
-
Catalyst Addition: Introduce a zeolite-like imidazolate frame (ZIF) catalyst, such as ZIF-8 (35 mg), to the reaction mixture. The pH of the solution should be in the range of 7.54–8.71.[6]
-
Reaction Conditions: Heat the mixture to a temperature not exceeding 80 °C (e.g., 65 °C) with vigorous stirring (e.g., 1000 rpm) for a duration of 0.5 to 5 hours.[6]
-
Work-up and Analysis: After the reaction, the catalyst can be removed by filtration. The reaction products, including erythrulose, can be analyzed by High-Performance Liquid Chromatography (HPLC).[6]
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the quantification of erythrulose in various matrices.
Detailed Methodology: HPLC Analysis of Erythrulose in a Cosmetic Cream
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of the cosmetic cream into a 50 mL volumetric flask.
-
Add a suitable extraction solvent, such as a mixture of acetonitrile and water (e.g., 90:10 v/v), to the flask.
-
Sonicate the mixture for 15-20 minutes to ensure complete extraction of erythrulose.
-
Allow the mixture to cool to room temperature and then dilute to the mark with the extraction solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: Lichrospher 5-NH₂ (250 mm x 4.6 mm) or equivalent amino-propyl column.
-
Mobile Phase: Acetonitrile:Water (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at 277 nm.
-
Experimental Workflow: HPLC Analysis of Erythrulose in Cosmetics
Mechanism of Action: The Maillard Reaction
The self-tanning effect of erythrulose is attributed to the Maillard reaction, a non-enzymatic browning reaction that occurs between the ketone group of erythrulose and the free amino groups of amino acids in the keratin proteins of the stratum corneum.[2][4] The primary amino acids involved are lysine and arginine.[7] This reaction leads to the formation of brown-colored polymers called melanoidins, which impart the temporary tan.[4]
Signaling Pathway: Maillard Reaction of Erythrulose with Skin Keratin
Safety and Stability
Erythrulose is generally considered safe for cosmetic use, with low potential for skin irritation or sensitization.[3] Stability testing of cosmetic formulations containing erythrulose is crucial to ensure product quality and efficacy over its shelf life. Key parameters to monitor include color, odor, pH, viscosity, and the concentration of the active ingredient.[4] Formulations should be maintained at a slightly acidic pH (ideally between 3 and 4) to ensure the stability of erythrulose.[4]
Experimental Protocol: Cosmetic Stability Testing
A general protocol for assessing the stability of a cosmetic formulation containing erythrulose involves:
-
Sample Preparation: Prepare samples of the final formulation in its intended packaging.
-
Storage Conditions: Store samples under various conditions to simulate real-world scenarios:
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 3-6 months.
-
Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH for the intended shelf life (e.g., 24-36 months).
-
Freeze-Thaw Cycles: Typically 3-5 cycles of freezing at -10°C to -20°C for 24 hours followed by thawing at room temperature for 24 hours.
-
-
Evaluation at Time Points: At specified time intervals (e.g., 0, 1, 2, 3, 6, 12, 24 months), evaluate the samples for:
-
Physical Properties: Appearance, color, odor, viscosity, and phase separation.
-
Chemical Properties: pH and erythrulose concentration (using a validated HPLC method).
-
Microbiological Purity: Testing for microbial contamination.
-
Conclusion
Erythrulose presents a valuable alternative and adjunct to DHA in self-tanning formulations, offering a distinct tanning profile. A thorough understanding of its chemical structure, physicochemical properties, and reaction mechanisms is essential for the development of stable, effective, and safe cosmetic products. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this promising ingredient.
References
- 1. uk.typology.com [uk.typology.com]
- 2. Erythrulose - Wikipedia [en.wikipedia.org]
- 3. Erythrulose [chemeurope.com]
- 4. dsm.com [dsm.com]
- 5. DE102008006101B4 - Process for the preparation of erythrulose - Google Patents [patents.google.com]
- 6. RU2741007C1 - Method of producing erythrulose from dihydroxyacetone and formaldehyde - Google Patents [patents.google.com]
- 7. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
